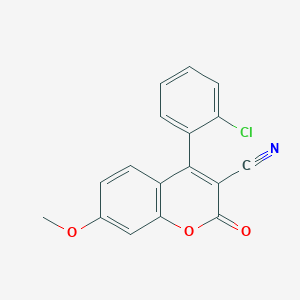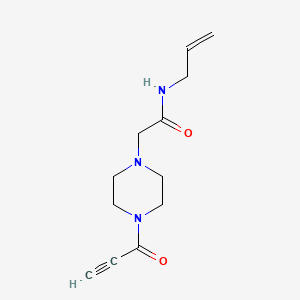![molecular formula C19H22N6O2S B14941521 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941521.png)
6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrazole, triazole, and thiadiazole rings, making it a unique and potentially valuable molecule in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization. The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-{6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other heterocycles.
Aplicaciones Científicas De Investigación
4-{6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes, such as enzyme activity or protein-ligand interactions.
Medicine: The compound has potential as a drug candidate due to its unique structure and potential biological activity. It could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound can be used in the development of new materials, such as polymers or nanomaterials, with specific properties.
Mecanismo De Acción
The mechanism of action of 4-{6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can involve binding to the active site of an enzyme, inhibiting its activity, or modulating the function of a receptor by acting as an agonist or antagonist. The pathways involved in these interactions can vary widely, depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
1,3,4-Thiadiazole Derivatives: These compounds are known for their biological activities and have been used in the development of various drugs.
Triazolo[4,3-b][1,2,4,5]tetrazine-based Materials: These compounds have been explored for their potential as energetic materials due to their high thermal stability and detonation performance.
Uniqueness
4-{6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}-2-METHOXYPHENYL METHYL ETHER is unique due to its combination of pyrazole, triazole, and thiadiazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and to participate in various chemical reactions, making it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C19H22N6O2S |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
6-(5-tert-butyl-2-methylpyrazol-3-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H22N6O2S/c1-19(2,3)15-10-12(24(4)22-15)17-23-25-16(20-21-18(25)28-17)11-7-8-13(26-5)14(9-11)27-6/h7-10H,1-6H3 |
Clave InChI |
XYYPFGDEGFJFBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Cyclohexyl(methyl)amino]propanamide](/img/structure/B14941440.png)
![3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941443.png)
![4-[3,4-bis(4-chlorophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-N-(diaminomethylidene)benzenesulfonamide](/img/structure/B14941455.png)

![ethyl 4-{[(2Z)-5-(2-methoxy-2-oxoethyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]amino}-1-(2-oxopropyl)-1H-imidazole-5-carboxylate](/img/structure/B14941461.png)
![6-(4-Bromophenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941470.png)

![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14941481.png)
![N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B14941488.png)
![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941492.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941496.png)
![1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one](/img/structure/B14941514.png)
![4-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14941533.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide](/img/structure/B14941536.png)
